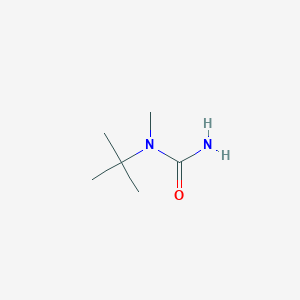
3-Ethyl-3-phenylhexane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-phenylhexane-2,5-dione is an organic compound with the molecular formula C14H18O2. It is a diketone, meaning it contains two ketone functional groups. The compound is characterized by its ethyl and phenyl substituents attached to a hexane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-phenylhexane-2,5-dione can be achieved through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and acetophenone in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic attack on the carbonyl carbon of acetophenone, followed by dehydration to yield the desired diketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Claisen condensation reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
3-Ethyl-3-phenylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Ethyl-3-phenylhexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other organic compounds.
作用機序
The mechanism of action of 3-Ethyl-3-phenylhexane-2,5-dione involves its interaction with various molecular targets, primarily through its carbonyl groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s reactivity is largely determined by the presence of the two ketone groups, which can participate in various chemical reactions.
類似化合物との比較
Similar Compounds
3-Ethyl-2,4-pentanedione: Similar structure but with different substituents.
3-Phenyl-2,4-pentanedione: Contains a phenyl group but lacks the ethyl substituent.
2,5-Hexanedione: A simpler diketone without the ethyl and phenyl groups.
Uniqueness
3-Ethyl-3-phenylhexane-2,5-dione is unique due to the presence of both ethyl and phenyl groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from other diketones.
特性
CAS番号 |
583887-47-2 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
3-ethyl-3-phenylhexane-2,5-dione |
InChI |
InChI=1S/C14H18O2/c1-4-14(12(3)16,10-11(2)15)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3 |
InChIキー |
DURJSULVRYYTHN-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(=O)C)(C1=CC=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


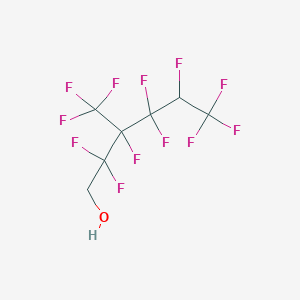
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
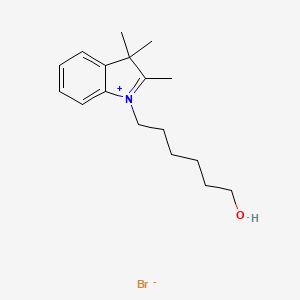
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
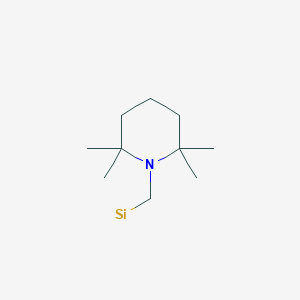
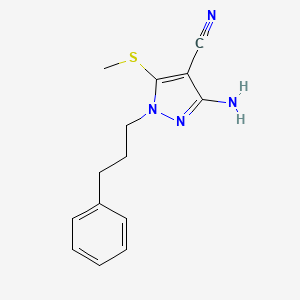
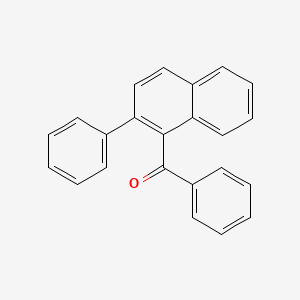
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)
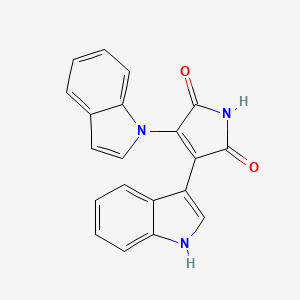
![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
